molecular formula C9H8BrNO B1343454 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1159811-99-0

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Katalognummer B1343454
CAS-Nummer: 1159811-99-0
Molekulargewicht: 226.07 g/mol
InChI-Schlüssel: KNOUCIUGFVUKRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound of interest, 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one, is a brominated isoquinoline derivative. Isoquinolines are an important class of heterocyclic compounds that have been extensively studied due to their presence in various natural products and their utility in medicinal chemistry. The bromine atom in the 8-position of the isoquinoline ring system adds to the chemical reactivity of the compound, making it a valuable intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of brominated isoquinoline derivatives can be achieved through various methods. One approach involves the intramolecular cyclization of 2-aminochalcones catalyzed by 1-octyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide ([C8dabco]Br), which provides a convenient synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones with high yields and atom economy . Another method utilizes a rhodium-catalyzed reaction to synthesize highly functionalized 4-bromo-1,2-dihydroisoquinolines, where a bromonium ylide intermediate is formed by the intramolecular attack of a benzyl bromide on an α-imino rhodium carbene . Additionally, a palladium-catalyzed cross-coupling strategy involving ortho-C-H bond activation and intramolecular N-C annulation has been developed to synthesize isoquinolin-1(2H)-ones from α-bromo ketones and benzamides .

Molecular Structure Analysis

The molecular structure of brominated isoquinoline derivatives, including 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one, is characterized by the presence of a heterocyclic isoquinoline core with a bromine substituent. The position of the bromine atom significantly influences the reactivity and electronic properties of the molecule. In the case of the compound isolated from the red alga Rhodomela confervoides, the brominated tetrahydroisoquinoline exhibits a specific stereochemistry, which is determined by spectroscopic and chemical methods including HRMS and 2D NMR data .

Chemical Reactions Analysis

Brominated isoquinoline derivatives participate in various chemical reactions due to the presence of the bromine atom, which can act as a good leaving group or be involved in electrophilic aromatic substitution reactions. The bromine atom also enhances the molecule's ability to undergo further functionalization through cross-coupling reactions, as demonstrated in the synthesis of N-substituted 3,4-dihydroisoquinolin-1(2H)-ones from 2-bromobenzoate precursors . Moreover, the compound's reactivity is showcased in the one-pot synthesis of 1,2-dihydroisoquinolines through a sequential isocyanide-based multicomponent/Wittig reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one are influenced by the bromine substituent and the dihydroisoquinoline moiety. The presence of the bromine atom increases the compound's molecular weight and alters its lipophilicity, which can affect its solubility and reactivity. The dihydroisoquinoline structure imparts certain stability to the molecule, while also allowing for the possibility of tautomerism between the 1(2H)-one and 1(2H)-ol forms. The photolabile nature of brominated hydroxyquinoline, a related compound, suggests potential sensitivity to light, which could be exploited in photochemical applications .

Wissenschaftliche Forschungsanwendungen

Novel Synthesis Methods

A novel synthesis approach for substituted 3,4-dihydroisoquinolin-1(2H)-ones has been developed, utilizing o-oxiranylmethylbenzonitriles with NaCN/tetra-n-butylammonium bromide (TBAB), showcasing a chemoselective nature of ring-opening of epoxide by cyanide to generate an iminoisochroman ring, leading to good yields (Chen et al., 2012).

Antifungal Agents

Research has extended to the synthesis and characterization of 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium bromides, evaluated for antifungal activity against plant pathogenic fungi. This work highlights the importance of substitution patterns and the type of 8-OR group in influencing bioactivity, offering a series of compounds with excellent antifungal potency (Zhu et al., 2016).

Preparation Methods for N-Substituted Derivatives

A general method for preparing diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds through a cross-coupling/cyclization/N-deprotection/N-alkylation sequence has been demonstrated. This method provides a versatile approach for generating structurally complex N-substituted derivatives, highlighting the synthetic utility of 3,4-dihydroisoquinolin-1(2H)-ones in organic chemistry (Freeman et al., 2023).

Photoremovable Protecting Groups

8-Bromo-7-hydroxyquinoline (BHQ) has been explored as a photoremovable protecting group for physiological use, efficient in photolysis by classic one-photon excitation (1PE) and two-photon excitation (2PE) under simulated physiological conditions. This finding suggests BHQ's potential in the regulation of biological effector actions in cell and tissue culture with light, particularly with 2PE, due to its photochemical and photophysical properties (Zhu et al., 2006).

Anticancer Activity

2-Aryl-8-OR-3,4-dihydroisoquinolin-2-ium bromides have been evaluated for their cytotoxic activity on cancer cells and their ability to induce apoptosis. The structure-activity relationship derived from this study indicates the significant impact of the N-aromatic ring substitution patterns and the type of 8-OR on anticancer activity, highlighting these compounds as promising for the development of new anticancer drugs (Cao et al., 2017).

Eigenschaften

IUPAC Name

8-bromo-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-3H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOUCIUGFVUKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635137
Record name 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

CAS RN

1159811-99-0
Record name 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.